benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
CAS No. |
2116846-50-3 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c16-9-12-6-7-17(14-8-13(12)14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 |
InChI Key |
VKHSKZLTYALURV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC2C1C#N)C(=O)OCC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions to form the bicyclic structure.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions, using reagents such as sodium cyanide or potassium cyanide.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with benzyl alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.
Comparison with Similar Compounds
Ring Size and Strain
- Key Observations: The [4.1.0] system (norbornane-like) introduces more strain than [2.2.1] or [3.2.0], influencing reactivity and stability . The [3.2.0] framework in penicillin analogs is critical for β-lactam antibiotic activity, highlighting the role of ring size in bioactivity .
Substituent Effects on Properties and Reactivity
Functional Group Comparisons
- Applications: Cyano derivatives: Useful as intermediates in nitrile-to-amine transformations or as enzyme inhibitors . Hydroxy derivatives: Explored in prodrug strategies or as chiral building blocks .
Biological Activity
Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activity, supported by relevant data and case studies.
Structural Characteristics
The compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities. Its molecular formula is , and it features a bicyclic structure that contributes to its pharmacological properties.
Key Structural Features:
- Bicyclic Framework: The azabicyclic structure enhances interactions with biological targets.
- Cyano Group: The presence of the cyano group () may influence reactivity and binding affinity.
- Carboxylate Moiety: The carboxylate group () can participate in hydrogen bonding and ionic interactions.
Synthesis
The synthetic pathways for this compound typically involve multi-step reactions, including cyclization and functional group modifications. Common methods include:
- Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
- Functionalization: Introduction of the cyano and carboxylate groups via nucleophilic substitutions or other organic transformations.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of benzyl 5-cyano derivatives against a range of pathogens. For instance:
- In vitro Studies: Testing against Gram-positive and Gram-negative bacteria showed significant inhibitory effects.
- Mechanism of Action: Proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies: In vitro assays using cancer cell lines demonstrated dose-dependent cytotoxicity.
- Apoptotic Induction: Mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of benzyl 5-cyano derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating promising anticancer activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H17N1O3 |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Anticancer IC50 (MCF-7) | 15 µM |
Q & A
Q. What are the common synthetic routes for benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate?
The synthesis typically involves multi-step protocols, such as cyclopropanation followed by functionalization. Key steps include:
- Diels-Alder reactions to construct the bicyclic core, often using activated cyclopropanes (e.g., benzyl 2H-azirine derivatives) .
- Cyano group introduction via nucleophilic substitution or nitrile transfer reactions under basic conditions .
- Protection/deprotection strategies (e.g., tert-butyl or benzyl esters) to stabilize intermediates . Example: In , the compound was synthesized via coupling with Weinreb amide intermediates, using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent, yielding 97% purity after column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (1H, 13C): Essential for confirming stereochemistry and substituent positions. For instance, δH 4.21–1.26 ppm in ethyl ester derivatives confirms cyclopropane ring protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C15H18NO4 with m/z 276.1236 ).
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at 1689 cm⁻¹ ).
- X-ray crystallography (if available): Resolves absolute configuration, though limited data exists for this specific compound .
Q. What are the key structural features influencing reactivity?
- The azabicyclo[4.1.0]heptane core imposes steric constraints, directing regioselectivity in reactions.
- The cyano group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at adjacent positions .
- The benzyl ester provides stability during synthesis but can be cleaved via hydrogenolysis for further derivatization .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst choice : Boron trifluoride etherate or N-methylmorpholine enhances esterification and cyclization efficiency .
- Temperature control : Low temperatures (0°C) minimize side reactions during sensitive steps like nitrile introduction .
- Purification : Gradient column chromatography (e.g., hexane/EtOAc) resolves stereoisomers and byproducts .
Q. What strategies resolve stereochemical complexities during synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S,6S)-configured amines) ensures stereocontrol .
- Protective group tactics : tert-Butyloxycarbonyl (Boc) groups shield reactive amines, preventing racemization .
- Dynamic kinetic resolution : Exploiting ring strain in the bicyclic core to favor specific transition states .
Q. How do structural modifications impact biological activity?
- Substituent effects :
| Position | Modification | Biological Impact | Evidence |
|---|---|---|---|
| 5-Cyano | Replacement with hydroxyl | Reduced enzyme inhibition | |
| Benzyl ester | Hydrolysis to carboxylic acid | Enhanced solubility and target binding |
- Computational modeling : Molecular docking studies predict interactions with enzymes (e.g., cytochrome P450), guiding rational design .
Q. How should researchers address contradictory data in reaction mechanisms?
- Mechanistic probes : Isotopic labeling (e.g., 13C at the cyano group) tracks bond cleavage/formation .
- Kinetic studies : Compare rate constants under varying conditions (e.g., pH, solvent) to distinguish SN1 vs. SN2 pathways .
- Cross-validation : Replicate syntheses using alternative methods (e.g., photochemical vs. thermal cyclization) .
Data Contradictions and Resolution
- Discrepancy in yields : reports a 9% yield for hydroxylation, while achieves 97% for amide coupling. Resolution involves optimizing oxidant systems (e.g., switching from KMnO4 to DMTMM).
- Stereochemical outcomes : Conflicting diastereomer ratios in cyclopropanation ( vs. 16) highlight the need for chiral HPLC or enzymatic resolution .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
